eIF4A3 Inhibitor Scaffold Validation: Potency, Selectivity, and Oral Bioavailability Data from Published Optimized Derivatives
The 5-(piperazine-1-carbonyl)pyridin-2(1H)-one scaffold is the core retained throughout a published optimization campaign that transformed lead compound 1a (eIF4A3 IC50 0.11 µM; solubility 0.46 µg/mL at pH 6.8; metabolic stability 227 µL/min/mg in mouse microsomes; oral AUC 9.0 ng·h/mL; bioavailability F 5.7%) into the advanced leads 1o and 1q, which maintained potent eIF4A3 inhibition (IC50 0.10 and 0.14 µM respectively) while achieving dramatically improved solubility (12 and 5.9 µg/mL), metabolic stability (6 and <0.5 µL/min/mg), and oral exposure (AUCpo 146.6 and 315.4 ng·h/mL; F 16.1% and 23.7%) [1]. All three compounds retained >1,000-fold selectivity over eIF4A1, eIF4A2, BRR2, and DHX29 (all IC50 >100 µM) [1]. In a cellular NMD reporter assay in HCT-116 cells, 1o and 1q produced SC35 1.6 kb mRNA fold-changes of 2.17 and 1.79 at 1 µM, with GI50 values of 1.34 and 1.18 µM respectively [1]. In vivo, 1o and 1q demonstrated antitumor efficacy with T/C values of 54% and 29% without severe body weight loss [1].
| Evidence Dimension | eIF4A3 inhibitory potency, selectivity, PK, and in vivo efficacy across scaffold-optimized derivatives |
|---|---|
| Target Compound Data | Scaffold-based derivative 1o: eIF4A3 IC50 0.10 µM, solubility 12 µg/mL, metabolic stability 6 µL/min/mg, AUCpo 146.6 ng·h/mL, F 16.1%, T/C 54%; Derivative 1q: eIF4A3 IC50 0.14 µM, solubility 5.9 µg/mL, metabolic stability <0.5 µL/min/mg, AUCpo 315.4 ng·h/mL, F 23.7%, T/C 29% |
| Comparator Or Baseline | Lead 1a: eIF4A3 IC50 0.11 µM, solubility 0.46 µg/mL, metabolic stability 227 µL/min/mg, AUCpo 9.0 ng·h/mL, F 5.7% |
| Quantified Difference | Solubility improved 26-fold (1o vs 1a); metabolic stability improved 38-fold (1o); oral AUC improved 16-fold (1o) and 35-fold (1q); bioavailability improved 2.8-fold (1o) and 4.2-fold (1q); selectivity >900-fold for eIF4A3 over eIF4A1/2/BRR2/DHX29 maintained across all compounds |
| Conditions | eIF4A3 ATPase inhibition assay (duplicate); solubility in pH 6.8 buffer; metabolic stability in mouse liver microsomes; cassette PK in male ICR mice (i.v. 0.1 mg/kg, p.o. 1 mg/kg, n=3); HCT-116 cellular NMD reporter assay; in vivo xenograft PD study |
Why This Matters
This scaffold is the only 1,2-dihydropyridin-2-one-piperazine chemotype with published, multi-parameter optimization data demonstrating that derivatives can achieve oral bioavailability, subtype selectivity, cellular target engagement, and in vivo antitumor efficacy—a level of validation absent for regioisomeric or linker-variant analogs.
- [1] Mizojiri R, Nakata D, Satoh Y, et al. Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Med Chem Lett. 2017;8(10):1077-1082. Tables 1, 4, 5, 6, 7. View Source
